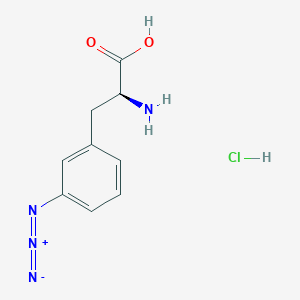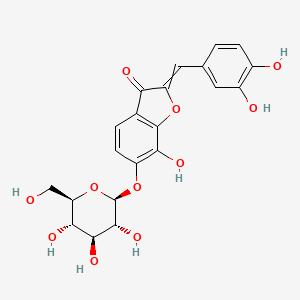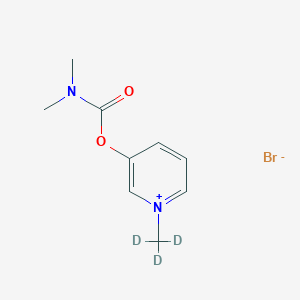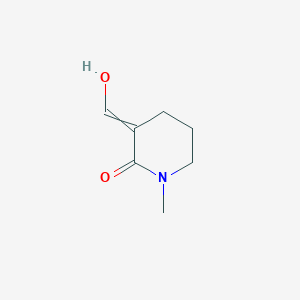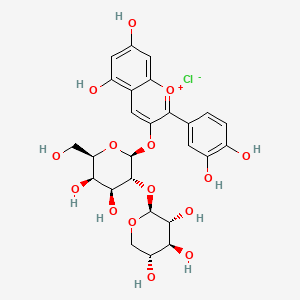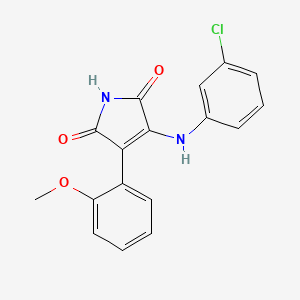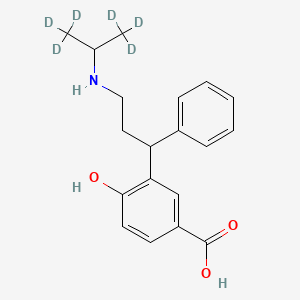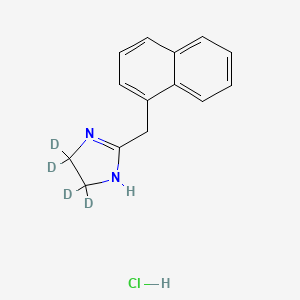
4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of a sulfonic acid group, an aminobenzyl group, and a naphthalimide core. This compound is often used in various scientific research applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium typically involves multiple steps:
Naphthalimide Formation: The initial step involves the formation of the naphthalimide core. This can be achieved by reacting 1,8-naphthalic anhydride with an appropriate amine under reflux conditions.
Sulfonation: The naphthalimide core is then sulfonated using sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.
Aminobenzylation: The final step involves the introduction of the aminobenzyl group. This can be done by reacting the sulfonated naphthalimide with 4-aminobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification techniques such as crystallization or chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalimide core.
Reduction: Reduced forms of the naphthalimide or aminobenzyl groups.
Substitution: Substituted derivatives with various functional groups replacing the sulfonic acid group.
科学研究应用
4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for detecting various analytes.
Biology: Employed in the study of enzyme activities and as a fluorescent marker in cellular imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its stable and vibrant color properties.
作用机制
The mechanism of action of 4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium involves its interaction with specific molecular targets. The sulfonic acid group enhances its solubility in aqueous environments, while the aminobenzyl and naphthalimide groups contribute to its binding affinity and reactivity. The compound can interact with proteins, nucleic acids, and other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-Sulfo-N-(4-aminophenyl)-1,8-naphthalimide potassium
- 4-Sulfo-N-(4-methylbenzyl)-1,8-naphthalimide potassium
- 4-Sulfo-N-(4-hydroxybenzyl)-1,8-naphthalimide potassium
Uniqueness
4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes.
属性
分子式 |
C19H13KN2O5S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC 名称 |
potassium;2-[(4-aminophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-6-sulfonate |
InChI |
InChI=1S/C19H14N2O5S.K/c20-12-6-4-11(5-7-12)10-21-18(22)14-3-1-2-13-16(27(24,25)26)9-8-15(17(13)14)19(21)23;/h1-9H,10,20H2,(H,24,25,26);/q;+1/p-1 |
InChI 键 |
UZNIVFJOOQNHOE-UHFFFAOYSA-M |
规范 SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CC4=CC=C(C=C4)N)S(=O)(=O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


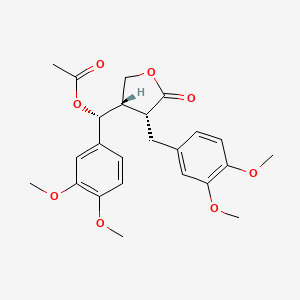
![[5-(Difluoromethyl)pyridin-2-YL]methanol](/img/structure/B12430031.png)
